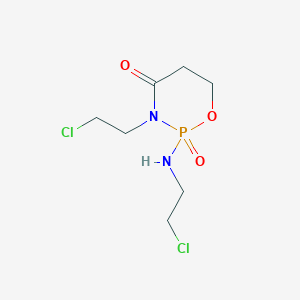
4-Ketoifosfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ketoifosfamide belongs to the class of organic compounds known as isofamides. These are oxazaphospholanes containing the isofamide skeleton. Isofamide is a heterocyclic compound made up of a 1, 3, 2-oxazaphospholane, where the phosphorus atom is part of a phosphodiamide group, and the oxazaphospholane is substituted by two haloalkyl chains. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, this compound is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
This compound is a member of ifosfamides.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
4-Ketoifosfamide is primarily formed through the metabolism of ifosfamide in the liver. Its pharmacokinetic profile has been studied extensively to understand its role in the therapeutic effects and side effects of ifosfamide treatment. Research indicates that this compound is a minor metabolite, often detected in low concentrations in patients undergoing ifosfamide therapy, with recovery rates typically below 0.7% of the administered dose .
Table 1: Summary of Pharmacokinetic Studies on this compound
Clinical Implications
The presence of this compound in patients receiving ifosfamide raises questions about its clinical implications, particularly concerning nephrotoxicity and neurotoxicity associated with ifosfamide treatment. Studies have shown that while ifosfamide is effective against various cancers, its metabolites—including this compound—may contribute to adverse effects.
Case Study: Nephrotoxicity Investigation
A notable study utilized a liver-kidney microfluidic co-culture model to assess the nephrotoxic effects of ifosfamide and its metabolites, including this compound. Results indicated that while nephrotoxicity was evident, the specific contribution of this compound was minimal compared to other metabolites . This finding underscores the importance of further research into how metabolites interact within biological systems.
Potential Therapeutic Applications
Despite being classified as a minor metabolite, there is ongoing research exploring the potential therapeutic applications of this compound. Some studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further investigation is needed to establish its efficacy and safety profile.
Research Directions:
- Cytotoxicity Studies : Investigating the direct effects of this compound on various cancer cell lines to determine its potential as an adjunct therapy.
- Toxicity Mechanisms : Understanding the biochemical pathways through which this compound contributes to or mitigates toxicity associated with ifosfamide.
- Combination Therapies : Exploring how combining ifosfamide with agents that modulate the metabolism of its metabolites could enhance therapeutic outcomes while reducing side effects.
Eigenschaften
CAS-Nummer |
42436-20-4 |
|---|---|
Molekularformel |
C7-H13-Cl2-N2-O3-P |
Molekulargewicht |
275.07 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13) |
InChI-Schlüssel |
PEZLCTIXHCOEOG-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Kanonische SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Aussehen |
white crystalline powder |
Key on ui other cas no. |
42436-20-4 |
Reinheit |
99% |
Synonyme |
4-ketoifosfamide 4-ketoifosfamide, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















